molecular formula C19H20ClN3O2 B564468 8-Methoxy Loxapine-d3 CAS No. 1189647-48-0

8-Methoxy Loxapine-d3

Cat. No.: B564468
CAS No.: 1189647-48-0
M. Wt: 360.856
InChI Key: CQTLHLYDQYOEJW-FIBGUPNXSA-N
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Preparation Methods

The preparation of 8-Methoxy Loxapine-d3 involves several synthetic routes and reaction conditions. One common method includes the condensation reaction of specific intermediates in an organic solvent. The process typically involves the following steps :

    Condensation Reaction: A compound I and a compound II are reacted in an organic solvent to obtain an intermediate III.

    Reduction Condensation Reaction: The intermediate III undergoes a reduction condensation reaction to form intermediate IV.

    Final Reaction: Intermediate IV is then reacted with N-methyl piperazine to yield the target compound, this compound.

This method is advantageous for industrial production due to the availability of reagents and raw materials, as well as the high yield and purity of the final product .

Chemical Reactions Analysis

8-Methoxy Loxapine-d3 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-Methoxy Loxapine-d3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Methoxy Loxapine-d3 is similar to that of Loxapine. It primarily acts as a dopamine antagonist and a serotonin 5-HT2 blocker. By antagonizing these receptors, it induces cortical inhibition, leading to tranquilization and suppression of aggression . The exact molecular targets and pathways involved include the dopamine D2 receptor and the serotonin 5-HT2 receptor .

Comparison with Similar Compounds

8-Methoxy Loxapine-d3 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its labeled nature, which makes it particularly useful in metabolic and proteomic studies .

Properties

IUPAC Name

8-chloro-3-methoxy-6-[4-(trideuteriomethyl)piperazin-1-yl]benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-22-7-9-23(10-8-22)19-15-11-13(20)3-5-17(15)25-18-6-4-14(24-2)12-16(18)21-19/h3-6,11-12H,7-10H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTLHLYDQYOEJW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OC)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=C(C=CC(=C3)OC)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676009
Record name 2-Chloro-8-methoxy-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189647-48-0
Record name 2-Chloro-8-methoxy-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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